molecular formula C15H14N4O3 B6092519 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6092519
M. Wt: 298.30 g/mol
InChI Key: QVKPMFCDVXODAR-UHFFFAOYSA-N
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Description

The core structure consists of a fused pyridine-pyrimidinone scaffold. Key substituents include:

  • Morpholin-4-yl group at position 2: A six-membered morpholine ring that improves solubility and bioavailability, commonly used in medicinal chemistry for pharmacokinetic optimization .

Properties

IUPAC Name

5-(furan-2-yl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-14-12-10(11-2-1-7-22-11)3-4-16-13(12)17-15(18-14)19-5-8-21-9-6-19/h1-4,7H,5-6,8-9H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPMFCDVXODAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component One-Pot Synthesis

The most efficient method involves a one-pot reaction of 4-aminopyrimidine derivatives, furfuraldehyde (for the 2-furyl group), and morpholine. This approach, derived from Route IV in pyrido[2,3-d]pyrimidine synthesis, proceeds via:

  • Condensation : Furfuraldehyde reacts with an active methylene compound (e.g., malononitrile) to form an arylidene intermediate.

  • Nucleophilic Attack : The 4-aminopyrimidine attacks the arylidene, forming a Michael adduct.

  • Cyclization and Aromatization : Intramolecular cyclization yields the pyridopyrimidine core, followed by auto-oxidation to achieve full aromaticity.

Reaction conditions vary, with microwave irradiation (100–120°C, 10–15 min) achieving 85–92% yields, outperforming traditional heating (60–70°C, 6–8 hours, 70–78% yields).

Functionalization of the Pyridopyrimidine Core

Introduction of the Morpholin-4-yl Group

The morpholine moiety is introduced at position 2 via nucleophilic substitution. Using 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one as an intermediate, morpholine replaces the chlorine atom under refluxing ethanol (80°C, 12 hours) with a 75–80% yield. Catalytic bases like triethylamine improve efficiency by neutralizing HCl byproducts.

Incorporation of the 2-Furyl Substituent

The 2-furyl group at position 5 is installed through Suzuki-Miyaura coupling. A palladium catalyst (Pd(PPh₃)₄) facilitates the cross-coupling between 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one and 2-furylboronic acid in a dioxane/water mixture (90°C, 24 hours). Yields range from 65–72%, with purity confirmed via HPLC (>95%).

Optimization Strategies for Enhanced Efficiency

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclization steps completed in 10 minutes under microwave conditions (150 W) achieve 90% yields, compared to 6 hours for conventional methods.

Ultrasonic Irradiation

Ultrasonic-promoted reactions enhance mass transfer, particularly in cyclization steps. A study reported 88% yield for the pyridopyrimidine core within 30 minutes using ethylene glycol as a solvent under 40 kHz ultrasound.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine-H), 7.85 (d, J = 3.2 Hz, 1H, furyl-H), 6.75 (dd, J = 3.2, 1.8 Hz, 1H, furyl-H), 3.75–3.70 (m, 4H, morpholine-H), 3.55–3.50 (m, 4H, morpholine-H).

  • LC-MS : m/z 325.1 [M+H]⁺, confirming the molecular formula C₁₆H₁₂N₄O₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows a retention time of 6.8 minutes and ≥98% purity.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)TimePurity (%)
Three-component MCRMicrowave, 120°C9215 min98
Suzuki couplingPd(PPh₃)₄, dioxane/H₂O, 90°C7224 hours95
Nucleophilic substitutionEtOH, reflux8012 hours97

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The morpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group would yield furanones, while reduction of the pyrido[2,3-d]pyrimidine core could produce dihydropyrido[2,3-d]pyrimidines.

Scientific Research Applications

Synthesis of 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. For instance, the introduction of the morpholine moiety and the furan ring is achieved through nucleophilic substitutions and cyclization reactions. The general synthetic route includes:

  • Formation of Pyrimidine Core : Utilizing 2-chloronicotinic acid as a precursor.
  • Introduction of Furan Ring : Achieved via electrophilic aromatic substitution or cyclization reactions.
  • Morpholine Attachment : Accomplished through nucleophilic attack on an activated pyrimidine derivative.

Antitumor Activity

Research has shown that derivatives of this compound exhibit promising antitumor properties. For example, modifications to the furan or morpholine groups can enhance cytotoxicity against various cancer cell lines. A study indicated that certain derivatives displayed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of pathogens. In vitro studies demonstrated effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Phosphodiesterase Inhibition

Another significant application is its role as a phosphodiesterase inhibitor, which is crucial for modulating cellular signaling pathways involved in various diseases, including cancer and cardiovascular disorders .

Case Study 1: Antitumor Efficacy

A recent study synthesized several derivatives of this compound and tested their antitumor efficacy on human cancer cell lines. The most active derivative showed an IC50 value of 0.5 µM against MCF-7 cells, indicating a strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, the compound's antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values lower than those of conventional antibiotics like penicillin, highlighting their potential as new antimicrobial agents .

Data Tables

Activity Type Tested Derivatives IC50/MIC Values Reference
AntitumorCompound A0.5 µM (MCF-7)
AntimicrobialCompound B8 µg/mL (S. aureus)
PhosphodiesteraseCompound CInhibition at 10 µM

Mechanism of Action

The mechanism of action of 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Research Implications

  • Anticancer Potential: Morpholine and furyl substituents may synergize to enhance kinase inhibition (e.g., EGFR, VEGFR) .
  • SAR Insights :
    • Morpholine at position 2 improves solubility without sacrificing activity.
    • 2-Furyl groups at position 5 may enhance DNA intercalation or protein binding.

Biological Activity

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidinone core with a morpholine and furyl substituent. Its chemical structure can be represented as follows:

C12H12N4O Molecular Formula \text{C}_{12}\text{H}_{12}\text{N}_4\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to the modulation of cancer cell proliferation and apoptosis .

Pharmacological Effects

  • Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant anticancer properties by inhibiting PI3K activity. This inhibition is crucial for treating various cancers where PI3K signaling is dysregulated .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. Its ability to modulate inflammatory responses in the brain may contribute to its protective effects against neuronal damage .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibition of PI3K; reduced tumor growth
NeuroprotectionReduced inflammation; protected neurons
AntimicrobialEffective against various bacterial strains

Case Study: Anticancer Mechanism

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism involved the downregulation of key survival pathways mediated by PI3K/Akt signaling. This finding highlights the compound's potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one, and what factors influence reaction yields?

  • Methodology : The synthesis typically involves multi-step reactions starting from pyrido[2,3-d]pyrimidin-4(3H)-one precursors. Key steps include:

Furan incorporation : Coupling 2-furyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (Ar/N₂) .

Morpholine functionalization : Introducing the morpholine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring precise temperature control (60–80°C) .

Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) is critical due to polar byproducts .

  • Yield optimization : Factors include solvent choice (DMF or THF), catalyst loading (5–10 mol% Pd), and reaction time (12–24 hrs) .

Q. How is the structural characterization of this compound validated in academic research?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR confirms furyl and morpholine substituents (e.g., furyl protons at δ 6.3–7.1 ppm; morpholine N-CH₂ at δ 3.5–3.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 325.13) .
  • X-ray crystallography : Resolves π-stacking interactions in the pyrido[2,3-d]pyrimidinone core (e.g., bond angles ~120° for aromatic rings) .

Q. What are the primary biological targets or assays used to evaluate its bioactivity?

  • Targets : Kinases (e.g., PI3K, EGFR) and epigenetic regulators (e.g., HDACs) are common due to the morpholine group’s hydrogen-bonding capacity .
  • Assays :

  • In vitro : Enzyme inhibition assays (IC₅₀ determination via fluorescence polarization) .
  • Cellular : Antiproliferative activity in cancer cell lines (e.g., MTT assay; IC₅₀ ~1–10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different experimental models?

  • Case study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line genetic variability .
  • Resolution strategies :

Standardize assay protocols : Use fixed ATP levels (e.g., 10 µM) and validate with positive controls (e.g., staurosporine for kinases) .

Cross-validate models : Compare 2D vs. 3D cell cultures or primary cells to address microenvironmental effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt formation : Use hydrochloride salts to enhance aqueous solubility (>50 µg/mL in PBS) .
  • Prodrug design : Introduce ester groups at the pyrimidinone oxygen for hydrolytic activation in vivo .
  • Nanocarriers : Encapsulate in PEGylated liposomes to improve plasma half-life (>8 hrs in murine models) .

Q. How do computational methods aid in elucidating its mechanism of action?

  • Tools :

  • Molecular docking : Predict binding poses with kinase ATP pockets (e.g., AutoDock Vina; binding energy ≤−8 kcal/mol) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD <2 Å) .
    • Output : Identifies key residues (e.g., Lys802 in EGFR) for mutagenesis validation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Issues : Racemization at the morpholine nitrogen during high-temperature steps .
  • Solutions :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with Pd catalysts for >90% enantiomeric excess .
  • Process control : Monitor reaction pH (6.5–7.0) and temperature (<70°C) to minimize degradation .

Key Research Findings

  • Synthetic efficiency : Multi-step yields range from 15–35%, with chromatography as the bottleneck .
  • Bioactivity : Demonstrates dual kinase/epigenetic inhibition, with synergy observed in combination therapies (e.g., + cisplatin) .
  • Computational insights : The furyl group enhances π-π stacking in hydrophobic binding pockets, critical for target engagement .

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